molecular formula C4H8N2OS B13203922 2-Amino-N-ethyl-2-thioxoacetamide

2-Amino-N-ethyl-2-thioxoacetamide

Cat. No.: B13203922
M. Wt: 132.19 g/mol
InChI Key: RLYBUVDWOWNEFH-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-Amino-N-ethyl-2-thioxoacetamide involves several steps. One common synthetic route includes the reaction of ethylamine with carbon disulfide to form ethyl dithiocarbamate, which is then treated with chloroacetic acid to yield the desired product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

2-Amino-N-ethyl-2-thioxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-N-ethyl-2-thioxoacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-N-ethyl-2-thioxoacetamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit histone deacetylase (HDAC) activity, which plays a role in regulating gene expression . This inhibition can lead to changes in the expression of genes involved in cell growth and apoptosis, making it a potential candidate for cancer therapy. Additionally, the compound may interact with other molecular pathways, contributing to its overall biological effects.

Comparison with Similar Compounds

2-Amino-N-ethyl-2-thioxoacetamide can be compared with other similar compounds, such as:

    2-Amino-N-ethylacetamide: Lacks the thioxo group, which may result in different chemical and biological properties.

    2-Amino-N-ethyl-2-methylpropanamide hydrochloride:

    Benzenesulfonanilide, 2-amino-N-ethyl-: Features a benzenesulfonyl group, which significantly alters its chemical behavior and uses.

The uniqueness of this compound lies in its thioxo group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

Molecular Formula

C4H8N2OS

Molecular Weight

132.19 g/mol

IUPAC Name

2-amino-N-ethyl-2-sulfanylideneacetamide

InChI

InChI=1S/C4H8N2OS/c1-2-6-4(7)3(5)8/h2H2,1H3,(H2,5,8)(H,6,7)

InChI Key

RLYBUVDWOWNEFH-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C(=S)N

Origin of Product

United States

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